Anthrotainin

Description

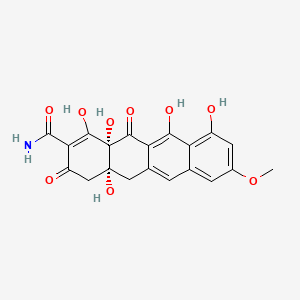

Structure

3D Structure

Properties

CAS No. |

148084-40-6 |

|---|---|

Molecular Formula |

C20H17NO9 |

Molecular Weight |

415.3 g/mol |

IUPAC Name |

(4aS,12aS)-1,4a,10,11,12a-pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide |

InChI |

InChI=1S/C20H17NO9/c1-30-9-3-7-2-8-5-19(28)6-11(23)14(18(21)27)17(26)20(19,29)16(25)13(8)15(24)12(7)10(22)4-9/h2-4,22,24,26,28-29H,5-6H2,1H3,(H2,21,27)/t19-,20+/m0/s1 |

InChI Key |

HWLAJZAXDIBLQS-VQTJNVASSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=C1)C=C3C[C@@]4(CC(=O)C(=C([C@@]4(C(=O)C3=C2O)O)O)C(=O)N)O)O |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C3CC4(CC(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)O)O |

Synonyms |

anthrotainin |

Origin of Product |

United States |

Origin, Isolation, and Bioproduction of Anthrotainin

Identification of Natural Producer Organisms

The primary known natural producer of Anthrotainin is the filamentous fungus Gliocladium catenulatum. nih.gov This discovery has been pivotal in enabling further research into the compound's properties and potential applications.

Fungal Species: Gliocladium catenulatum

Gliocladium catenulatum is a species of fungus belonging to the phylum Ascomycota. It is recognized as a significant source of this compound. nih.gov The identification of this fungal species as a producer was a crucial first step, allowing researchers to cultivate the organism under controlled laboratory conditions to facilitate the consistent production of the target compound.

Initial screenings of various microbial broth extracts for biological activity led to the isolation of this compound from a culture of Gliocladium catenulatum. nih.gov This process typically involves cultivating the fungus on a suitable nutrient medium and subsequently analyzing the culture broth for the presence of novel secondary metabolites.

Other Filamentous Fungi

While Gliocladium catenulatum is the most well-documented producer of this compound, the vast chemical diversity of filamentous fungi suggests that other species may also synthesize this or structurally related compounds. Ongoing research into fungal secondary metabolites continues to uncover novel molecules, and it is plausible that future screening programs will identify additional fungal sources of this compound. At present, however, published research has not identified Metapochonia lutea as a producer of this compound.

Methodologies for Isolation and Purification from Biological Matrices

The extraction and purification of this compound from the fungal fermentation broth is a multi-step process that requires careful optimization to ensure high purity and recovery of the target compound.

Fermentation Broth Processing

The initial step in isolating this compound involves processing the fermentation broth in which Gliocladium catenulatum was cultivated. This complex mixture contains the desired compound along with a multitude of other components, including residual nutrients, proteins, polysaccharides, and other secondary metabolites.

A common primary processing step is the separation of the fungal biomass from the liquid broth. This is typically achieved through centrifugation or filtration. The resulting supernatant, which contains the secreted this compound, is then subjected to further extraction procedures. Liquid-liquid extraction using a suitable organic solvent is a frequently employed technique to selectively partition this compound from the aqueous broth into the organic phase, thereby concentrating the compound and removing water-soluble impurities.

Chromatographic Separation Techniques

Following initial extraction, chromatographic techniques are indispensable for the purification of this compound to a high degree of homogeneity. The choice of chromatographic method depends on the physicochemical properties of this compound, such as its polarity, size, and charge.

Table 1: Overview of Chromatographic Techniques for Fungal Metabolite Purification

| Chromatographic Technique | Principle of Separation | Application in this compound Purification (Hypothetical) |

| Column Chromatography | Differential adsorption of compounds to a solid stationary phase. | Initial purification of the crude extract to separate major compound classes. |

| Thin-Layer Chromatography (TLC) | Separation based on polarity on a thin layer of adsorbent material. | Rapid analysis of fractions and monitoring of purification progress. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity, size, or charge using a high-pressure system. | Final purification step to achieve high-purity this compound for structural elucidation and bioassays. |

For a tetracyclic compound like this compound, a combination of these techniques would likely be employed. For instance, an initial separation of the crude extract could be performed using column chromatography with a silica gel stationary phase and a gradient of organic solvents. Fractions containing this compound, identified by TLC analysis, would then be pooled and subjected to further purification by HPLC, potentially using a reversed-phase column and a different solvent system to achieve the desired purity.

Strategies for Enhanced Bioproduction and Yield Optimization

Maximizing the production of this compound from Gliocladium catenulatum is a key objective for ensuring a sustainable supply for research and potential future applications. This can be achieved by optimizing the fermentation conditions.

Several key parameters of the fermentation process can be manipulated to enhance the yield of secondary metabolites like this compound. These include the composition of the culture medium, as well as physical parameters such as pH, temperature, aeration, and agitation.

Table 2: Key Fermentation Parameters for Optimization of this compound Production

| Parameter | Description | Potential Impact on this compound Yield |

| Carbon Source | The primary source of energy and carbon for fungal growth and metabolism. | Type and concentration of sugars (e.g., glucose, sucrose) can significantly influence the biosynthesis of secondary metabolites. |

| Nitrogen Source | Essential for the synthesis of amino acids, proteins, and nucleic acids. | Organic (e.g., yeast extract, peptone) and inorganic (e.g., ammonium salts) nitrogen sources can affect fungal growth and secondary metabolism differently. |

| pH | The acidity or alkalinity of the culture medium. | Maintaining an optimal pH range is crucial for enzymatic activities involved in the biosynthetic pathway of this compound. |

| Temperature | The incubation temperature of the fungal culture. | Each fungal species has an optimal temperature for growth and secondary metabolite production. |

| Aeration | The supply of oxygen to the fermentation culture. | As an aerobic organism, Gliocladium catenulatum requires sufficient oxygen for growth and the production of this compound. |

| Agitation | The mechanical mixing of the fermentation broth. | Agitation ensures homogenous distribution of nutrients and oxygen, and prevents cell clumping, which can improve productivity. |

A systematic approach, such as a one-factor-at-a-time (OFAT) or a more sophisticated statistical design of experiments (DoE) like response surface methodology (RSM), can be employed to identify the optimal levels for each of these parameters. For example, by varying the concentrations of different carbon and nitrogen sources, researchers can identify the nutrient composition that maximizes this compound production. Similarly, optimizing physical parameters can lead to significant improvements in yield.

Advanced Structural Characterization and Elucidation of Anthrotainin

Spectroscopic Analysis Techniques for Structural Determination

Spectroscopic methods are indispensable tools in organic chemistry for determining the connectivity of atoms and identifying functional groups within a molecule. For Anthrotainin, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy have been employed to provide critical structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of individual nuclei within a molecule. Both ¹H and ¹³C NMR spectroscopy are routinely used in the structural determination of natural products like this compound. Studies involving this compound or its derivatives have referenced the use of ¹H and ¹³C NMR data, often recorded in solvents such as DMSO-d₆, for structural confirmation and comparison with related compounds. amazonaws.comnih.govresearchgate.net Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), have also been applied to elucidate the structure of related compounds like 5-hydroxythis compound, providing crucial correlations between protons and carbons across multiple bonds, which helps in piecing together the molecular structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can help in the identification of substructures. Liquid chromatography-mass spectrometry (LC/MS) has been utilized in the analysis of metabolites from fungal cultures producing this compound and related compounds. nih.govresearchgate.netescholarship.orggoogle.com This technique allows for the separation of complex mixtures followed by mass analysis of individual components.

For this compound, MS provides confirmation of its molecular weight (415.35 g/mol for C₂₀H₁₇NO₉) and can yield characteristic fragment ions upon ionization. nih.govcymitquimica.comtargetmol.com The exact mass measurement from high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern observed in MS/MS experiments can provide clues about the connectivity of atoms and the presence of specific functional groups by breaking the molecule into smaller, charged fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting conjugated pi systems and aromatic rings within a molecule, which are often present in polycyclic compounds like this compound. The absorption maxima (λmax) and their intensities (absorbance) can provide information about the nature and extent of conjugation.

Although detailed UV-Vis spectra for this compound are not extensively reported in the provided snippets, related fungal naphthacenediones have characteristic UV/Vis profiles. escholarship.orgresearchgate.net The presence of the tetracyclic chromophore in this compound would result in significant absorption in the UV and potentially the visible region, contributing to its color if the conjugation extends into the visible spectrum. UV-Vis spectroscopy is a standard method for characterizing such compounds and can be used to monitor their purity and concentration. mdpi.commsu.eduanalytik-jena.comlibretexts.org

X-Ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of chiral centers. By analyzing the diffraction pattern produced when X-rays interact with the ordered structure of a single crystal, crystallographers can generate an electron density map from which atomic positions can be determined with high accuracy. anton-paar.comwikipedia.orglibretexts.orgyoutube.com

While direct X-ray crystallographic data for this compound is not explicitly detailed in the search results, X-ray diffraction was listed as one of the techniques used in the initial study that reported its isolation. nih.gov Furthermore, X-ray crystallographic analysis has been successfully applied to determine and confirm the stereochemical configuration of related spirocycle compounds in studies involving the biosynthesis and synthesis of viridicatumtoxin (B611690) analogs, which share structural features with this compound. acs.org Obtaining a high-quality single crystal of this compound would allow for the unambiguous determination of its solid-state structure and absolute configuration, resolving all stereochemical assignments.

Chemoinformatic and Computational Approaches to Structural Validation

Chemoinformatic and computational approaches play an increasingly important role in structural validation and elucidation, complementing experimental techniques. These methods can be used to predict spectroscopic properties, compare structural similarities with known compounds, and model potential conformations.

Computational chemistry, including quantum chemical calculations, has been applied in studies related to the biosynthesis of meroterpenoids structurally similar to this compound, helping to understand reaction mechanisms and predict intermediate structures. acs.orgnih.govresearchgate.net Furthermore, chemoinformatic tools can utilize databases containing structural and spectroscopic data of known compounds to assist in the identification and validation of newly elucidated structures by comparing calculated or experimental data to existing entries. frontiersin.orgresearchgate.netnih.gov While not a primary method for initial structure determination, computational approaches can provide valuable support in confirming proposed structures and understanding their properties.

Biosynthetic Pathways and Genetic Determinants of Anthrotainin

Proposed Polyketide Synthase (PKS) Pathways for Tetracyclic Natural Products

The biosynthesis of aromatic polyketides in fungi is primarily accomplished by large, multifunctional enzymes known as iterative Type I polyketide synthases (PKSs). nih.gov Specifically, the formation of compounds like Anthrotainin involves non-reducing polyketide synthases (NRPKSs). nih.govnih.gov These megasynthases build the polyketide backbone through repetitive decarboxylative Claisen condensation reactions, using simple building blocks derived from acetate (B1210297). nih.gov

In contrast to bacterial Type II PKS systems, which consist of several discrete, monofunctional enzymes, fungal NRPKSs are single proteins that contain multiple catalytic domains arranged linearly. nju.edu.cnmdpi.com A typical fungal NRPKS contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) as its core domains for chain extension. nih.gov The final polyketide chain length and its subsequent cyclization pattern are programmed into the PKS architecture.

The pathway for fungal tetracyclic naphthacenediones, such as this compound, diverges significantly from bacterial tetracycline (B611298) biosynthesis in the cyclization steps. nih.govrsc.org While bacterial systems employ several discrete cyclase enzymes to fold the polyketide chain, fungal pathways utilize a unique combination of enzymes to achieve the final tetracyclic scaffold, a process that is mechanistically distinct. nih.govscispace.com All known fungal tetracyclic polyketides, including this compound, hypomycetin, and TAN-1612, are believed to share a common biosynthetic rationale for the formation of their core naphthacenedione structure. nih.govnih.gov

Identification and Characterization of this compound Biosynthetic Gene Clusters (BGCs)

While the specific biosynthetic gene cluster for this compound has not been fully elucidated, detailed studies of closely related fungal naphthacenediones provide a clear model for its genetic architecture. The BGCs for TAN-1612 (ada cluster from Aspergillus niger) and viridicatumtoxin (B611690) (vrt cluster from Penicillium aethiopicum) are well-characterized and share significant homology, suggesting a conserved genetic blueprint. nih.govnih.gov

These gene clusters are notable for a core ensemble of three essential genes:

A Non-Reducing Polyketide Synthase (NRPKS): This enzyme is responsible for synthesizing the full-length polyketide chain. Examples include AdaA in the ada cluster and VrtA in the vrt cluster. nih.govnih.gov These PKSs lack a C-terminal thioesterase domain for product release, a feature that distinguishes this family of enzymes. nih.gov

A Metallo-β-Lactamase-type Thioesterase (MβL-TE): This standalone enzyme catalyzes the crucial fourth-ring cyclization and releases the product from the PKS. nih.govscispace.com VrtG and AdaB are the MβL-TEs in the vrt and ada clusters, respectively. nih.govuniprot.org

A Flavin-Dependent Monooxygenase (FMO): This enzyme performs a critical modification step required for the final cyclization. nih.govscispace.comnih.gov

It is highly probable that the this compound BGC contains orthologs of these three key enzymes, governing the formation of its characteristic tetracyclic structure.

| Gene Cluster | Organism | Product | Key Enzymes | Function |

| vrt | Penicillium aethiopicum | Viridicatumtoxin | VrtA (NRPKS) | Polyketide chain synthesis. nih.govuniprot.org |

| VrtG (MβL-TE) | Fourth-ring cyclization. uniprot.org | |||

| VrtH (FMO) | C2-hydroxylation enabling cyclization. nih.gov | |||

| VrtE (P450) | C5-hydroxylation. uniprot.org | |||

| VrtC (Prenyltransferase) | Geranyl group attachment. nih.gov | |||

| ada | Aspergillus niger | TAN-1612 | AdaA (NRPKS) | Polyketide chain synthesis. nih.govscispace.com |

| AdaB (MβL-TE) | Fourth-ring cyclization. nih.govscispace.com | |||

| AdaC (FMO) | C2-hydroxylation enabling cyclization. nih.govscispace.com |

Enzymatic Mechanisms Involved in this compound Formation

The formation of the this compound scaffold is a sophisticated process involving precise enzymatic control over chain assembly, modification, and cyclization.

The biosynthesis initiates with an NRPKS, homologous to VrtA or AdaA. nih.govnih.gov This megasynthase iteratively condenses acetate units to an acyl carrier protein (ACP) domain, creating a long, reactive poly-β-ketone chain. nih.govnih.gov Unlike highly-reducing PKSs, NRPKSs lack β-keto processing domains (ketoreductase, dehydratase, enoylreductase), resulting in a largely unreduced polyketide backbone primed for aromatization. nih.gov The PKS dictates the final chain length before handing the intermediate off for further processing. rsc.org

The cyclization of the fourth ring in fungal naphthacenediones like this compound is a hallmark of this biosynthetic pathway and relies on a novel enzymatic cascade. nih.govscispace.com

Flavin Monooxygenases (FMOs): A crucial step is the α-hydroxylation of the polyketide chain while it is still tethered to the PKS. scispace.com This reaction is catalyzed by an FMO, such as AdaC or VrtH. nih.govnih.gov FMOs are a class of enzymes that use a flavin cofactor (FAD or FMN) to activate molecular oxygen and hydroxylate a substrate. acs.orgmdpi.com This hydroxylation is a prerequisite for the subsequent cyclization event. nih.govscispace.com The fourth-ring cyclization mechanism is therefore described as α-hydroxylation-dependent. nih.govscispace.com

Metallo-β-Lactamase-type Thioesterase (MβL-TE): Following hydroxylation, a bifunctional MβL-TE catalyzes a Claisen-like condensation to form the final C-C bond of the fourth ring, thereby releasing the tetracyclic product from the PKS. nih.govscispace.com This mechanism is unique, as the MβL-TE directly catalyzes C-C bond formation without forming a covalent intermediate with the substrate. scispace.com In the absence of the FMO-catalyzed hydroxylation, this enzyme defaults to simple hydrolytic release of a tricyclic product. scispace.com

Cytochrome P450s (CYPs): While the core tetracyclic scaffold formation depends on the PKS/FMO/MβL-TE cassette, Cytochrome P450 monooxygenases often act as tailoring enzymes to further modify the structure. biomolther.orgsdu.edu.cnnih.gov In the related viridicatumtoxin pathway, the P450 enzyme VrtE catalyzes hydroxylation at the C5 position, and another P450, VrtK, performs an unusual terpene cyclization of an attached geranyl group. nih.govuniprot.org It is plausible that specific P450s are also involved in the post-PKS modification of the this compound scaffold.

Comparative Biosynthesis with Related Fungal Naphthacenediones (e.g., Viridicatumtoxin, TAN-1612)

The biosynthetic pathways of this compound, Viridicatumtoxin, and TAN-1612 share a conserved strategy for constructing their tetracyclic naphthacenedione core but differ in their starter units and subsequent tailoring reactions.

Shared Features:

Core Scaffold Synthesis: All three pathways utilize a homologous set of enzymes—an NRPKS, an FMO, and an MβL-TE—to assemble the tetracyclic ring system. nih.govnih.govnih.gov

Fourth-Ring Cyclization: The mechanism of the final cyclization is a key conserved feature, being dependent on FMO-catalyzed α-hydroxylation followed by MβL-TE-mediated Claisen condensation. nih.govscispace.comwisc.edu

Key Differences:

Starter Unit: A major distinction lies in the initial building block used by the PKS. The biosynthesis of TAN-1612 (2-acetyl-2-decarboxamidothis compound) is initiated with an acetate unit. nih.govresearchgate.net In contrast, viridicatumtoxin biosynthesis begins with a malonamate (B1258346) starter unit, which is incorporated by the PKS VrtA, leading to the carboxamide group found in the final structure. uniprot.org Given that this compound is also a tetracyclic carboxamide, its biosynthesis likely mirrors that of viridicatumtoxin in utilizing a malonamate starter unit. nih.gov

Post-PKS Tailoring: The pathways diverge significantly after the formation of the core tetracyclic structure. The viridicatumtoxin pathway features extensive tailoring, most notably the attachment of a geranyl pyrophosphate unit by the prenyltransferase VrtC, followed by a complex spirocyclization of this terpene moiety catalyzed by the P450 enzyme VrtK. nih.govnih.gov These modifications are absent in the biosynthesis of TAN-1612 and, presumably, this compound, resulting in a simpler final structure. acs.orgnih.gov

| Feature | This compound (Predicted) | TAN-1612 | Viridicatumtoxin |

| Core Scaffold | Naphthacenedione | Naphthacenedione nih.gov | Naphthacenedione nih.gov |

| PKS Type | Non-Reducing PKS (NRPKS) | AdaA (NRPKS) nih.gov | VrtA (NRPKS) nih.gov |

| Starter Unit | Malonamate | Acetate nih.gov | Malonamate uniprot.org |

| Fourth Ring Cyclization | FMO/MβL-TE Dependent | FMO/MβL-TE Dependent nih.govscispace.com | FMO/MβL-TE Dependent nih.gov |

| Key Tailoring | Likely includes hydroxylation/methylation | O-methylation nih.gov | Prenylation, Spirocyclization, Hydroxylation nih.govuniprot.org |

Molecular and Cellular Mechanisms of Action of Anthrotainin

Neurokinin 1 Receptor Antagonism and Substance P Binding Inhibition

Anthrotainin has been identified as an antagonist of the Neurokinin 1 (NK-1) receptor through its ability to inhibit the binding of Substance P (SP). nih.gov Substance P is a neuropeptide belonging to the tachykinin family and serves as the primary endogenous ligand for the NK-1 receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. nih.govmdpi.com The interaction between SP and the NK-1 receptor is implicated in various physiological processes, including pain transmission and inflammation. libretexts.org By blocking the binding of Substance P, this compound acts as a competitive antagonist at the NK-1 receptor, thereby preventing the initiation of the receptor's signaling cascade. nih.govnih.gov

The inhibitory potency of this compound has been quantified through radioligand binding assays. In studies using membranes prepared from rat forebrain, this compound was shown to inhibit the binding of radiolabeled Substance P ([¹²⁵I]SP). nih.gov The half-maximal inhibitory concentration (IC50) was determined from these competitive binding experiments. The reported IC50 value for this compound against [¹²⁵I]SP binding is 3 μM. nih.gov This value provides a quantitative measure of the compound's affinity for the NK-1 receptor under the specified experimental conditions.

| Compound | Target | Assay Condition | IC50 Value | Source |

|---|---|---|---|---|

| This compound | Neurokinin 1 (NK-1) Receptor | [¹²⁵I]Substance P binding inhibition in rat forebrain membranes | 3 μM | nih.gov |

While this compound is known to target the Neurokinin 1 receptor, a member of the GPCR family, detailed studies profiling its selectivity and binding affinity against a broader panel of other G-protein coupled receptors are not described in the available scientific literature.

The binding of Substance P to the NK-1 receptor typically initiates downstream intracellular signaling cascades. However, specific in vitro studies detailing the modulatory effects of this compound on these specific pathways have not been reported in the accessible literature.

This compound's primary characterized mechanism is the inhibition of Substance P binding, a key peptide neurotransmitter and neuromodulator. nih.gov Comprehensive studies on the effects of this compound on other neurotransmitter or neuromodulator systems are not available in the reviewed scientific literature.

Investigations into Antibacterial Mechanism of Action

Although the initial discovery and characterization of this compound were published in The Journal of Antibiotics, the primary report focuses exclusively on its activity as a Substance P inhibitor. nih.gov Detailed investigations into a potential antibacterial mechanism of action for this compound have not been reported.

Consistent with the lack of data on its antibacterial mechanism, specific cellular or molecular targets of this compound within prokaryotic organisms have not been identified in the available literature.

Studies on Resistance Overcoming Mechanisms against Multi-Drug Resistant Strains

This compound has demonstrated promising antibacterial activity against significant resistant bacterial strains, including those resistant to tetracycline (B611298). transmit.de Its distinct chemical structure, which differs from that of tetracycline, is believed to be a key factor in its ability to circumvent existing resistance mechanisms. transmit.de

Research has shown that this compound is effective against both gram-positive and gram-negative bacteria. transmit.de The mode of action is not yet fully elucidated, which suggests that it may operate via a novel mechanism that is not susceptible to current resistance pathways. transmit.de This is a critical area of ongoing research, as understanding its unique mechanism could pave the way for developing new strategies to combat multi-drug resistant infections.

Table 1: Antibacterial Activity of this compound

| Bacterial Type | Activity Level | Implication for Resistance |

| Gram-positive | Good (10 µM-range) | Effective against strains like S. aureus. transmit.de |

| Gram-negative | Good (10 µM-range) | Effective against strains like K. pneumoniae. transmit.de |

| Tetracycline-resistant Prokaryotes | Superior Activity | Suggests a mechanism that bypasses tetracycline resistance. transmit.de |

This table is interactive. You can sort and filter the data.

Comparative Mechanistic Analysis with Tetracycline-Class Antibiotics

The chemical structure of this compound, while similar to tetracyclines, possesses unique features that likely contribute to a different mode of action. transmit.de Tetracycline and its derivatives typically function by binding to the 30S ribosomal subunit, which inhibits protein synthesis and leads to a bacteriostatic effect. biomedres.usnih.gov Resistance to tetracyclines often involves mechanisms that prevent the antibiotic from reaching its ribosomal target, such as efflux pumps or ribosomal protection proteins. nih.govnih.gov

In contrast, this compound's effectiveness against tetracycline-resistant strains strongly suggests that its mechanism is not reliant on the same ribosomal binding site or is not affected by the common tetracycline resistance mechanisms. transmit.de While early studies characterized this compound as a noncompetitive antagonist of substance P, its antibiotic properties point to a different or additional mechanism of action at the cellular level. deakin.edu.au

Table 2: Mechanistic Comparison: this compound vs. Tetracyclines

| Feature | This compound | Tetracycline-Class Antibiotics |

| Primary Target | Not definitively known, but likely different from tetracyclines. transmit.de | 30S ribosomal subunit. biomedres.usnih.gov |

| Effect on Protein Synthesis | Not fully characterized. | Inhibition. biomedres.usnih.gov |

| Activity against Tetracycline-Resistant Strains | Effective. transmit.de | Ineffective. nih.gov |

| Chemical Structure | Similar but distinct tetracyclic compound. nih.govtransmit.de | Fused tetracyclic nucleus. nih.gov |

This table is interactive. You can sort and filter the data.

Further research is necessary to fully uncover the molecular targets and cellular pathways affected by this compound. This knowledge will be crucial for its development as a next-generation antibiotic capable of addressing the challenge of multi-drug resistance.

Bioactivity Profiling and Broader Biological Roles of Anthrotainin

In Vitro Evaluation of Substance P Antagonistic Activity in Cellular Assays

Anthrotainin has been identified as an inhibitor of Substance P binding. nih.gov Substance P is a neuropeptide involved in neurotransmission and neuromodulation. nih.govwikipedia.org In a screening of microbial broth extracts, this compound was isolated from a fungal culture and was found to inhibit the binding of radiolabeled Substance P to membranes from rat forebrain, demonstrating an IC50 of 3 microM. nih.gov The IC50 value represents the concentration of an inhibitor required to block 50% of the target's activity.

Research has classified this compound as a noncompetitive Substance P antagonist. researchgate.netscribd.com This indicates that it does not directly compete with Substance P for the same binding site on the neurokinin-1 (NK1) receptor. wikipedia.orgresearchgate.net The antagonism of the Substance P/NK1 receptor system is a strategy being explored for conditions with a pro-inflammatory component. wikipedia.org

Assessment of Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Bacteria

This compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. transmit.de It has shown effectiveness in the 10 µM range while displaying low cytotoxic activity. transmit.de A key feature of this compound is its superior activity against bacteria that are resistant to tetracycline (B611298), a commonly used antibiotic. transmit.de This suggests that this compound may operate through a different mechanism of action than tetracycline, making it a promising candidate for combating antibiotic resistance. transmit.de

Table 1: Antibacterial Activity of this compound

| Bacterial Type | Activity Level | Notes |

| Gram-positive bacteria | Effective in 10 µM range | Low cytotoxicity observed. transmit.de |

| Gram-negative bacteria | Effective in 10 µM range | Low cytotoxicity observed. transmit.de |

| Tetracycline-resistant prokaryotes | Superior activity | Suggests a different mode of action from tetracycline. transmit.de |

Role of this compound in the Ecological Niche and Defense Mechanisms of Producer Organisms

This compound is a secondary metabolite produced by filamentous fungi, specifically Gliocladium catenulatum and Metapochonia lutea. nih.govtransmit.de In their natural environment, organisms known as producers synthesize compounds that are not essential for their primary growth but serve other functions. quora.com Secondary metabolites often play a crucial role in the defense mechanisms of the producer organism. scribd.com

For fungi, these compounds can act as a defense against competing microorganisms, protecting their resources and niche. scribd.com The antibacterial properties of this compound suggest that it likely functions as a protective agent for its producer, inhibiting the growth of competing bacteria in its ecological niche. transmit.de The production of such bioactive compounds is a key adaptive strategy for survival in complex microbial communities.

Comparative Bioactivity Studies with Structurally Related Natural Products

This compound belongs to a group of fungal metabolites known as naphthacenediones, which share a common tetracyclic core. researchgate.netnih.gov Several other natural products with similar structures have been identified, including TAN-1612, viridicatumtoxin (B611690), and hypomycetin. researchgate.netacs.org

Comparative studies of these compounds reveal a range of biological activities. For instance, viridicatumtoxin has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov Like this compound, TAN-1612 has also been investigated for its interaction with neuropeptide receptors. scispace.com The structural similarities and diverse bioactivities within this class of fungal metabolites, from antibacterial to receptor antagonism, highlight them as a valuable source for the discovery of new therapeutic agents. acs.orgresearchgate.net The different biological targets of these related compounds, despite their shared chemical scaffold, underscore how minor structural modifications can lead to significant changes in function.

Synthetic and Semi Synthetic Strategies for Anthrotainin and Analogs

Challenges and Approaches in Total Synthesis of the Anthrotainin Core

The total synthesis of complex natural products possessing a tetracyclic core, such as this compound, is a formidable challenge in organic chemistry. These molecules typically feature multiple fused rings, numerous stereocenters, and a variety of functional groups, requiring sophisticated strategies for their construction. While specific detailed total synthetic routes for this compound are not extensively documented in the readily available literature, the challenges mirror those encountered in the synthesis of other tetracycline (B611298) antibiotics.

Key challenges in the total synthesis of tetracyclic cores include:

Construction of the Fused Ring System: Establishing the correct connectivity and stereochemistry of the four linearly fused rings is a central hurdle. This often involves multi-step sequences utilizing various cyclization reactions.

Control of Stereochemistry: The presence of multiple chiral centers necessitates highly diastereoselective and enantioselective transformations to synthesize the desired isomer. Approaches may involve chiral auxiliaries, asymmetric catalysis, or strategies that set multiple stereocenters simultaneously.

Introduction and Manipulation of Oxygenation Patterns: Tetracyclines, including this compound, feature a complex array of hydroxyl and carbonyl groups. Regioselective introduction and functional group interconversions within the rigid tetracyclic framework require careful planning and execution.

Formation of the C-D Ring System: The aromatic D-ring and its connection to the C-ring, often bearing phenolic hydroxyl groups, adds another layer of complexity. Strategies for constructing this portion while maintaining the integrity of the labile A and B rings are crucial.

Approaches to overcome these challenges in related tetracycline synthesis have included:

Biomimetic Strategies: Designing synthetic routes that mimic proposed enzymatic steps in the natural biosynthetic pathway can sometimes provide efficient and stereoselective access to the core structure.

Tandem Reactions: Utilizing sequences of reactions that occur in situ without isolation of intermediates can increase efficiency and reduce handling of potentially unstable compounds.

The absence of detailed reported total synthesis routes specifically for this compound suggests the significant complexity and the potential reliance on its natural production through fermentation.

Chemical Derivatization and Modification Strategies for Structure-Activity Relationship (SAR) Elucidation

Chemical derivatization and modification of natural products are essential for exploring their structure-activity relationships (SAR) and potentially improving their biological properties. For tetracyclines, including this compound, modifications at various positions can influence activity, solubility, and pharmacokinetic profiles. While specific SAR data and derivatization strategies directly for this compound are not widely reported, general principles from the tetracycline class can be applied.

Key positions on the tetracycline scaffold that are often targeted for chemical modification include:

A-ring: Modifications at positions C-1, C-2 (carboxamide), C-3, and C-4 (dimethylamino group) are known to significantly impact antibacterial activity in classical tetracyclines. The keto-enol system at C1-C3 and the dimethylamino group at C4 are particularly important for ribosomal binding. wikipedia.org

B and C-rings: These rings generally tolerate fewer modifications while retaining activity, but certain changes to substituents can be explored. The keto-enol systems at C-11, C-12, and C-12a conjugated to the phenolic D-ring are imperative for activity.

D-ring: Positions C-7, C-8, and C-9 on the aromatic D-ring are often amenable to substitution, which can influence the spectrum of activity and pharmacokinetic properties. wikipedia.org

C-5 and C-6 positions: Modifications at these positions can also impact activity and stability. For example, the presence or absence of a hydroxyl group at C-6 differentiates some tetracyclines.

Strategies for chemical derivatization can include:

Functional Group Interconversions: Converting existing functional groups (e.g., hydroxyls to esters or ethers, amines to amides).

Introduction of New Substituents: реакции like halogenation, nitration, or alkylation at reactive positions, particularly on the aromatic D-ring.

Formation of Conjugates: Linking this compound to other molecules, such as polymers or targeting ligands, to alter its properties or direct it to specific biological targets.

Skeletal Modifications: More complex transformations that alter the carbon framework, although these are often more challenging.

SAR studies would involve synthesizing a series of this compound analogs with systematic modifications at these positions and evaluating their substance P binding inhibitory activity and other relevant biological properties. Comparing the activity of the modified compounds to the parent this compound would provide insights into the structural requirements for activity. The available literature suggests that SAR studies are considered necessary for developing small molecule drugs from lead structures, and general tetracycline SAR is relatively well-understood fishersci.fi.

Synthetic Biology and Genetic Engineering for Novel Analog Production

This compound's origin as a fungal metabolite from Gliocladium catenulatum highlights the potential of leveraging biological systems for its production and the generation of novel analogs. Synthetic biology and genetic engineering offer powerful tools to manipulate the biosynthetic machinery of the producing organism or heterologous hosts. nih.gov

Approaches in synthetic biology and genetic engineering for producing this compound and its analogs include:

Pathway Elucidation and Engineering: Identifying the genes and enzymes involved in this compound biosynthesis in Gliocladium catenulatum. Once the biosynthetic pathway is understood, genetic engineering techniques can be used to optimize the production of this compound by enhancing the expression of key enzymes or blocking competing pathways.

Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster into a more tractable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This can facilitate higher yields, easier genetic manipulation, and controlled fermentation. While expressing bacterial tetracycline pathways in yeast has been explored, total biosynthesis of tetracyclines in yeast is still an area of research.

Pathway Engineering for Analog Production: Modifying the biosynthetic pathway genes to produce novel this compound analogs. This can involve introducing mutations in biosynthetic enzymes to alter their substrate specificity or catalytic activity, or introducing genes for enzymes from other biosynthetic pathways to introduce new functional groups or structural modifications. For example, enzymatic studies on aromatic prenyltransferases suggest the potential for enzymatic modification of related compounds.

Combinatorial Biosynthesis: Combining genes or enzymes from different natural product biosynthetic pathways to create hybrid pathways that produce structurally diverse libraries of this compound analogs.

Directed Evolution: Applying directed evolution techniques to biosynthetic enzymes to improve their activity, alter their substrate specificity, or enable them to catalyze new reactions, leading to the production of novel analogs.

The use of genetically modified microorganisms for the production of various compounds, including antibiotics and enzymes, is a well-established field, demonstrating the feasibility of this approach for complex molecules like this compound. Exploring the genetic basis of fungal tetracycline biosynthesis, as seen with viridicatumtoxin (B611690), provides a precedent for understanding and manipulating the production of this compound.

By combining the power of genetic engineering to manipulate biosynthetic pathways with traditional chemical synthesis and modification techniques, researchers can access a wider range of this compound analogs, facilitating comprehensive SAR studies and the potential discovery of compounds with improved potency, selectivity, or pharmacokinetic properties.

Advanced Analytical Methodologies for Anthrotainin Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

HPLC is a fundamental technique for separating complex mixtures and isolating individual compounds like Anthrotainin based on their differential interactions with a stationary phase and a mobile phase. mdpi.com For a molecule such as this compound, reversed-phase HPLC is commonly utilized, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and ionization). mdpi.commdpi.com The specific gradient elution profile, flow rate, column temperature, and stationary phase chemistry must be optimized to achieve adequate separation of this compound from matrix components and potential impurities.

Detection in HPLC can be achieved using various detectors. Given the tetracyclic nature of this compound, which likely contains chromophores, a UV-Visible diode array detector (DAD) is a suitable choice for detection and preliminary identification based on its characteristic UV-Vis spectrum. mdpi.com

The coupling of HPLC with Mass Spectrometry (LC-MS) provides significantly enhanced selectivity and sensitivity for the detection and identification of this compound. mdpi.comnih.govnih.govnebiolab.com LC-MS allows for the determination of the molecular weight of this compound and provides structural information through fragmentation patterns in tandem mass spectrometry (MS/MS). nih.govnebiolab.com Electrospray ionization (ESI) is a common ionization technique for polar and moderately polar compounds like this compound, capable of producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) depending on the mobile phase conditions and the compound's functional groups. nebiolab.com

LC-MS/MS, often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, offers highly specific and sensitive quantification by monitoring specific precursor-product ion transitions characteristic of this compound. nih.govnih.gov This is particularly valuable when analyzing complex biological matrices where interference from endogenous compounds is a concern.

A typical HPLC or LC-MS method development for this compound would involve optimizing parameters such as:

Stationary Phase: C18, C8, or other reversed-phase materials.

Mobile Phase: Composition (e.g., water/acetonitrile or water/methanol), gradient profile, and acidic or basic modifiers.

Flow Rate: Typically 0.5-1.5 mL/min for standard bore columns.

Column Temperature: Often maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

Injection Volume: Optimized based on sensitivity requirements and sample concentration.

Detector Settings (for UV-Vis): Wavelengths for detection (based on this compound's UV spectrum).

Mass Spectrometer Settings (for LC-MS/MS): Ionization mode (positive or negative ESI), precursor ions, product ions, and collision energies for MRM transitions. nih.gov

Table 1 illustrates hypothetical chromatographic parameters for the analysis of this compound by HPLC-UV.

| Parameter | Value/Description |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Optimized for separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 280 nm (Hypothetical λmax) |

Table 2 presents hypothetical LC-MS/MS parameters for this compound quantification using MRM.

| Parameter | Value/Description |

| Ionization Mode | Positive ESI |

| Precursor Ion ([M+H]⁺) | m/z 416.1 (Hypothetical) |

| Product Ion 1 | m/z [Fragment 1] |

| Product Ion 2 | m/z [Fragment 2] |

| Collision Energy 1 | [Energy 1] eV |

| Collision Energy 2 | [Energy 2] eV |

| Dwell Time | [Time] ms |

Detailed research findings would typically include chromatograms showing the separation of this compound, calibration curves demonstrating the linearity of the method over a specific concentration range, and validation data (e.g., accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability) according to regulatory guidelines. mdpi.comnih.govyoutube.com

Bioanalytical Assays for Functional Activity Assessment

Beyond quantifying the concentration of this compound, bioanalytical assays are crucial for assessing its functional activity, particularly its ability to inhibit substance P binding, as indicated by research. nih.gov These assays measure the biological effect of this compound and can be used to determine its potency (e.g., IC₅₀ value).

Common types of bioanalytical assays for assessing receptor binding inhibition, such as the inhibition of radiolabeled substance P binding by this compound, include:

Radioligand Binding Assays: These involve incubating a biological sample (e.g., cell membranes expressing the substance P receptor) with a fixed concentration of a radiolabeled ligand (substance P) and varying concentrations of the test compound (this compound). nih.gov The amount of radiolabeled ligand bound to the receptor is measured, and the inhibition of binding by this compound is determined. nih.gov

** reporter Gene Assays:** If substance P receptor activation leads to a measurable cellular response (e.g., activation of a signaling pathway that can be linked to the expression of a reporter gene), a cell-based assay can be developed. This compound's ability to inhibit substance P-induced activation is then quantified by measuring the reduction in reporter gene expression.

ELISA-based Assays: Enzyme-linked immunosorbent assays (ELISA) can be adapted to measure the binding of substance P to its receptor and the inhibition of this binding by this compound, often using labeled antibodies.

Hybrid bioanalytical methods, combining the specificity of ligand-binding assays (LBA) with the quantitative power of LC-MS/MS, are also increasingly used for the analysis of complex biotherapeutics and can potentially be applied to measure this compound in biological matrices, especially if specific antibodies were available. nih.govkcasbio.com These methods can offer advantages in terms of sensitivity and the ability to differentiate between active and inactive forms of the analyte. kcasbio.com

Detailed research findings from bioanalytical assays would include dose-response curves showing the relationship between this compound concentration and its inhibitory effect, and calculated potency values such as the IC₅₀ (half-maximal inhibitory concentration). nih.gov

Table 4 illustrates hypothetical data from a radioligand binding assay measuring this compound's inhibition of substance P binding.

| This compound Concentration (µM) | Specific Radiolabeled Substance P Binding (% of Control) (Hypothetical) |

| 0 | 100 |

| 0.1 | 95 |

| 0.5 | 80 |

| 1.0 | 60 |

| 3.0 | 50 (IC₅₀) |

| 10.0 | 20 |

| 50.0 | 5 |

These advanced analytical methodologies provide the necessary tools for the comprehensive detection, quantification, and functional characterization of this compound, supporting further research into its properties and potential applications.

Theoretical and Computational Studies of Anthrotainin

Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict the binding modes, affinities, and dynamic behavior of a ligand (like Anthrotainin) when interacting with a biological target, such as a protein receptor.

Molecular docking aims to predict the optimal binding pose(s) of this compound within the active site of a receptor. This involves computationally sampling various orientations and conformations of this compound relative to the receptor and scoring these poses based on predicted interaction energies. Common scoring functions consider factors such as van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects. The output typically includes a set of predicted binding poses and their corresponding scores, providing insights into how this compound might bind to a specific target.

Following docking, MD simulations can be employed to study the dynamic stability of the predicted this compound-receptor complex over time. MD simulations apply classical mechanics to model the movements of atoms and molecules, allowing researchers to observe the fluctuations and conformational changes of both this compound and the receptor in a simulated environment (often including solvent and ions). These simulations can provide valuable information on the stability of the binding pose, the strength and duration of specific interactions (e.g., hydrogen bonds, hydrophobic contacts), and induced conformational changes in the receptor upon this compound binding. Analyzing trajectories from MD simulations can help validate docking poses and provide a more realistic picture of the binding event.

While specific data tables detailing docking scores or interaction energies for this compound with particular receptors are not provided here due to the focus on theoretical approaches, a typical study would present data in tables showing:

Predicted binding energies (e.g., in kcal/mol) for the top-ranked docking poses of this compound with a target receptor.

Key residues in the receptor active site predicted to interact with this compound.

Analysis of interaction types (hydrogen bonds, hydrophobic interactions, salt bridges) observed in stable poses or during MD simulations.

Root Mean Square Deviation (RMSD) values from MD simulations to assess the stability of the this compound-receptor complex over simulation time.

In Silico Predictions of Molecular Interactions and Reactivity

In addition to receptor binding, computational methods can predict various other molecular interactions and aspects of this compound's reactivity. These in silico predictions leverage computational models and algorithms based on chemical principles and large datasets of known compounds.

Predicting molecular interactions can involve assessing potential interactions with other small molecules, membranes, or even non-biological materials. This might utilize methods such as quantitative structure-activity relationship (QSAR) modeling, which correlates structural features of this compound with predicted properties or activities.

Reactivity predictions involve using computational chemistry techniques to estimate the likelihood and nature of chemical reactions this compound might undergo. This can include predicting sites of metabolism, potential degradation pathways, or reactivity towards specific functional groups. Methods like frontier molecular orbital (FMO) theory can provide insights into the most reactive parts of the molecule by examining the spatial distribution and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Computational tools can also predict physicochemical properties relevant to interactions and reactivity, such as:

LogP (lipophilicity)

Solubility

pKa (acid dissociation constant)

Polar Surface Area (PSA)

These predicted properties can offer clues about how this compound might behave in different environments and its potential to cross biological membranes or undergo specific chemical transformations.

Detailed research findings in this area for this compound, if available, would typically be presented in tables showing:

Predicted physicochemical properties (LogP, solubility, etc.).

Identified potential sites of metabolic transformation or chemical reactivity.

Results from QSAR models predicting specific interaction profiles or activities.

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations provide a deeper understanding of this compound's electronic structure, molecular geometry, and conformational preferences. These methods, based on quantum mechanics, can accurately describe the distribution of electrons within the molecule and the forces between atoms.

Calculations such as Density Functional Theory (DFT) are commonly used to optimize the 3D structure of this compound, determining the most stable conformers and their relative energies. This is crucial for understanding the molecule's preferred shape, which in turn influences its interactions with other molecules. Conformational analysis using quantum chemistry can map the potential energy surface of this compound, identifying energy barriers between different conformers.

Beyond geometry, quantum chemical calculations can provide detailed information about the electronic properties of this compound, including:

Partial atomic charges: Revealing the distribution of electron density and potential sites for electrostatic interactions.

Molecular orbitals (HOMO, LUMO, etc.): Providing insights into reactivity and spectroscopic properties.

Vibrational frequencies: Used to simulate infrared and Raman spectra and confirm optimized structures as true minima on the potential energy surface.

These calculations are fundamental for understanding the intrinsic properties of this compound at the atomic and electronic level, which underpins its behavior in all types of interactions and reactions.

Specific research findings from quantum chemical calculations on this compound, if available, would typically be presented in tables or figures showing:

Optimized bond lengths, bond angles, and dihedral angles for stable conformers.

Relative energies of different conformers (e.g., in kcal/mol).

Calculated electronic properties (partial charges, HOMO/LUMO energies, dipole moment).

Simulated spectroscopic data (e.g., IR frequencies).

Future Research Directions and Emerging Perspectives for Anthrotainin

Elucidation of Unidentified Molecular Targets and Signaling Pathways

A fundamental aspect of understanding any bioactive compound is the precise identification of its molecular targets and the signaling pathways it modulates. While Anthrotainin has been identified as a substance P binding inhibitor and shows antibacterial activity, the specific proteins, enzymes, or cellular components it interacts with to exert these effects are not fully elucidated. For instance, its mode of operation as an antibiotic is currently unknown. transmit.de

Future research should employ a range of biochemical, cellular, and systems-level approaches to pinpoint the primary molecular targets of this compound. Techniques such as affinity chromatography coupled with mass spectrometry, reporter gene assays, and high-throughput screening against diverse protein libraries can help identify direct binding partners. researchgate.net Investigating downstream signaling cascades through phosphoproteomics, Western blotting, and gene expression profiling will reveal how this compound's initial interactions translate into cellular responses. Understanding these intricate molecular details is essential for comprehending its mechanism of action, predicting potential off-target effects, and guiding the rational design of analogues with improved specificity.

Exploration of Novel Biological Activities Beyond Currently Established Roles

The known activities of this compound, such as substance P inhibition and antibacterial effects, suggest potential therapeutic applications. However, many natural products exhibit a diverse array of biological effects that extend beyond their initially identified roles. Future research should systematically explore other potential biological activities of this compound.

This could involve broad phenotypic screening in various cell-based and in vivo models to assess its effects on different physiological processes and disease states. For example, given its tetracyclic structure and fungal origin, exploring potential antifungal, antiviral, or even anticancer activities could be warranted, drawing parallels with other natural products with similar origins or structures. researchgate.net High-content screening platforms can facilitate the rapid assessment of this compound's impact on cellular morphology, viability, and key cellular processes. Furthermore, investigating its immunomodulatory potential or effects on other neurotransmitter systems could uncover novel therapeutic avenues.

Development of Advanced Analogues with Improved Specificity and Potency

The discovery of this compound provides a novel structural scaffold with demonstrated bioactivity. transmit.de A critical direction for future research is the design and synthesis of advanced analogues to optimize its pharmacological properties. This effort would be guided by structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure of this compound affect its biological activity.

Based on the elucidated molecular targets and binding modes, rational design strategies can be employed to synthesize analogues with enhanced potency, improved target specificity, reduced off-target interactions, and desirable pharmacokinetic profiles (e.g., absorption, distribution, metabolism, and excretion). frontiersin.orgfrontiersin.orgacs.org Techniques such as medicinal chemistry, computational modeling, and combinatorial synthesis will be instrumental in generating a library of this compound derivatives. Subsequent biological evaluation of these analogues will identify compounds with superior therapeutic potential, potentially leading to the development of more effective and safer drug candidates. The fact that this compound has a similar, but different chemical structure than tetracycline (B611298) highlights its potential as a new basic structure for developing further chemically modified novel antibiotics. transmit.de

Integration of Multi-Omics Technologies for Comprehensive Biological Understanding

To gain a holistic understanding of this compound's effects on biological systems, future research should leverage the power of multi-omics technologies. nih.govresearchgate.netfrontiersin.orgbiorxiv.orguv.es Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular changes induced by this compound treatment.

Transcriptomics (e.g., RNA sequencing) can reveal changes in gene expression profiles, indicating which genes and pathways are activated or repressed. Proteomics can identify alterations in protein abundance and post-translational modifications, providing insights into the functional state of the cell. Metabolomics can profile changes in small molecule metabolites, reflecting the metabolic consequences of this compound exposure. nih.gov

Q & A

Q. What are the critical physicochemical properties of Anthrotainin that influence experimental design and handling?

Methodological Answer: Researchers must first characterize this compound’s physicochemical properties to ensure reproducible experiments. Key parameters include:

- Molecular stability : Assess decomposition temperature and reactivity under varying conditions (e.g., light, humidity) .

- Solubility : Determine solubility in polar vs. non-polar solvents to guide solvent selection for synthesis or biological assays.

- Melting point : Critical for purification protocols (e.g., recrystallization).

Table 1: Example Physicochemical Data (Adapted from Related Compounds)

| Property | Value | Relevance to Experimental Design |

|---|---|---|

| Molecular formula | C₁₄H₈O₄ (hypothetical example) | Guides stoichiometric calculations |

| Melting point | 250–300°C (estimated) | Informs thermal stability assessments |

| Solubility in DMSO | High | Suitable for in vitro assays |

Experimental protocols should align with safety guidelines, including ventilation controls and personal protective equipment (PPE) to mitigate inhalation/contact risks .

How should researchers formulate a focused research question for this compound’s biological or chemical mechanisms?

Methodological Answer: A well-defined research question must:

- Specify variables : Clearly identify independent (e.g., concentration, temperature) and dependent variables (e.g., reaction yield, enzymatic inhibition) .

- Contextualize significance : Link the question to gaps in existing literature (e.g., “How does this compound’s chelation behavior affect its antioxidant properties compared to analogous quinones?”).

- Avoid vagueness : Replace broad inquiries like “How does this compound work?” with mechanistic hypotheses (e.g., “Does this compound exhibit pH-dependent redox cycling in vitro?”) .

Tools like the PICOT framework (Population, Intervention, Comparison, Outcome, Time) can refine clinical or biochemical questions .

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to resolve contradictions in this compound’s reported reactivity?

Methodological Answer: Contradictions in data (e.g., conflicting catalytic activity reports) require:

- Controlled replication : Repeat experiments under identical conditions, documenting ambient variables (e.g., humidity, light exposure) .

- Statistical rigor : Use ANOVA or regression analysis to distinguish signal from noise, ensuring sample sizes are statistically powered .

- Cross-validation : Employ multiple analytical techniques (e.g., HPLC, NMR, mass spectrometry) to confirm compound identity and purity .

For interdisciplinary studies, explicitly define terminology to avoid misinterpretation between fields (e.g., “reactivity” in organic chemistry vs. biochemistry) .

Q. How can researchers optimize computational models to predict this compound’s interactions with biological targets?

Methodological Answer: Computational studies should:

- Validate force fields : Calibrate molecular dynamics simulations using experimental binding data (e.g., IC₅₀ values from enzyme assays) .

- Address sampling bias : Use Markov chain Monte Carlo (MCMC) methods to explore conformational spaces thoroughly.

- Benchmark against analogs : Compare this compound’s predicted behavior with structurally related compounds (e.g., anthraquinones) to identify outliers .

Transparent reporting of computational parameters (e.g., solvation models, convergence criteria) is essential for reproducibility .

Q. What strategies mitigate ethical and methodological challenges in preclinical studies involving this compound?

Methodological Answer: Preclinical research must adhere to:

- NIH guidelines : Report animal welfare protocols, including anesthesia, euthanasia, and sample size justification to minimize suffering .

- Blinded analysis : Separate data collection and analysis teams to reduce observer bias .

- Data transparency : Share raw datasets and code in supplementary materials to enable independent verification .

For human cell-line studies, obtain informed consent for donor materials and disclose potential conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.